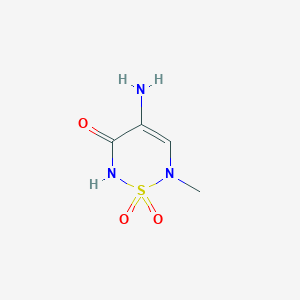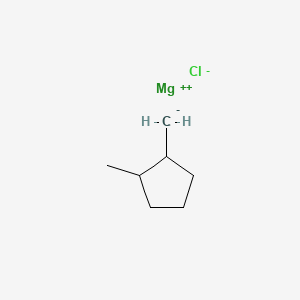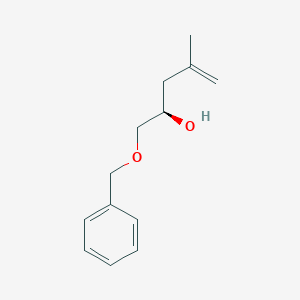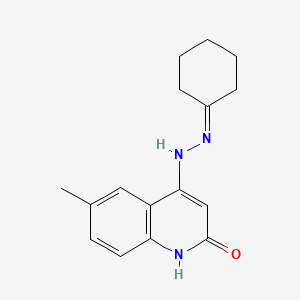![molecular formula C18H23NS B12597620 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline CAS No. 872513-59-2](/img/structure/B12597620.png)
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C15H23NS. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with sulfur-containing reagents. One common method is the condensation reaction with sulfur chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro and halogenated derivatives.
科学研究应用
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to create complex metal structures.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the synthesis of plastics, dyes, and other organic compounds.
作用机制
The mechanism of action of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of specific metabolic processes.
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the sulfanyl group.
2,6-Diisopropylphenylamine: Another similar compound without the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable in various applications.
属性
CAS 编号 |
872513-59-2 |
|---|---|
分子式 |
C18H23NS |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3 |
InChI 键 |
AUGQKFWNTJGTLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)

![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)

![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)



